molecular formula C7H5F3N2O3 B11804626 2-(Trifluoromethoxy)pyrazine-6-aceticacid

2-(Trifluoromethoxy)pyrazine-6-aceticacid

Cat. No.: B11804626
M. Wt: 222.12 g/mol
InChI Key: HIUGMOWHOKMQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethoxy)pyrazine-6-aceticacid is a useful research compound. Its molecular formula is C7H5F3N2O3 and its molecular weight is 222.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F3N2O3

Molecular Weight

222.12 g/mol

IUPAC Name

2-[6-(trifluoromethoxy)pyrazin-2-yl]acetic acid

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-5-3-11-2-4(12-5)1-6(13)14/h2-3H,1H2,(H,13,14)

InChI Key

HIUGMOWHOKMQSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)OC(F)(F)F)CC(=O)O

Origin of Product

United States

The Pyrazine Core in Contemporary Heterocyclic Chemistry

The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone of contemporary heterocyclic chemistry. mdpi.comresearchgate.net Its unique electronic properties and structural features have established it as a "privileged scaffold" in drug discovery and materials science. mdpi.comscilit.comresearchgate.net Pyrazine and its derivatives are integral components of numerous natural products, pharmaceuticals, and functional materials. researchgate.nettandfonline.comnih.gov The World Health Organization's Model List of Essential Medicines includes several drugs containing a pyrazine core, such as the anti-tuberculosis agent pyrazinamide (B1679903) and the diuretic amiloride. mdpi.com

The pyrazine nucleus is electron-deficient, which influences its reactivity and the properties of its derivatives. researchgate.net This inherent electronic nature makes it a valuable component in the design of materials with specific optoelectronic properties, finding applications in solar cells, light-emitting diodes, and field-effect transistors. rsc.org Furthermore, the nitrogen atoms in the pyrazine ring can act as ligands, enabling the formation of coordination complexes with various metals, a property exploited in catalysis and materials science. nih.govmdpi.com The versatility of the pyrazine core allows for a wide range of chemical modifications, making it a highly adaptable platform for synthetic chemists. researchgate.nettandfonline.com

Significance of Trifluoromethoxy Moieties in Molecular Design

The trifluoromethoxy (OCF₃) group has become an increasingly important substituent in molecular design, particularly in medicinal chemistry. scilit.comnih.govmdpi.com Often referred to as a "super-halogen" or "pseudo-halogen," the trifluoromethoxy group possesses a unique combination of properties that can significantly enhance the characteristics of a parent molecule. nih.govmdpi.com

One of the key attributes of the trifluoromethoxy group is its strong electron-withdrawing nature, which can modulate the electronic properties of the molecule it is attached to. nih.gov This electronic influence can impact reactivity and binding interactions with biological targets. mdpi.comresearchgate.net Furthermore, the trifluoromethoxy group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its metabolic stability. nih.govmdpi.com The carbon-fluorine bonds in the OCF₃ group are exceptionally strong, making it resistant to metabolic degradation and thereby potentially increasing the in vivo half-life of a drug candidate. mdpi.com

Contextualizing Carboxylic Acid Functionalities in Pyrazine Derivatives

The carboxylic acid (-COOH) group is a fundamental functional group in organic chemistry, and its presence on a pyrazine (B50134) ring imparts a range of valuable properties. Pyrazine-2-carboxylic acid and its derivatives are important intermediates in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. solubilityofthings.com The carboxylic acid moiety provides a reactive handle for a multitude of chemical transformations, most notably the formation of amides, esters, and other derivatives. rjpbcs.commdpi.comresearchgate.netnih.gov

This functional group can participate in hydrogen bonding, which can influence the solid-state structure and solubility of the molecule. rsc.org The acidic nature of the carboxylic acid also allows for the formation of salts, which can be used to modify the physicochemical properties of a compound. In the context of medicinal chemistry, the carboxylic acid group can act as a key pharmacophore, interacting with biological targets through ionic interactions and hydrogen bonds.

The synthesis of amides from pyrazine-2-carboxylic acids is a common strategy in the development of new bioactive compounds. mdpi.comnih.gov For instance, pyrazinamide (B1679903), a prodrug, is hydrolyzed in vivo to pyrazinoic acid, which is believed to be the active form of the drug against Mycobacterium tuberculosis. nih.gov This highlights the critical role that the carboxylic acid functionality can play in the biological activity of pyrazine derivatives.

Overview of Research Trajectories for 2 Trifluoromethoxy Pyrazine 6 Acetic Acid

While extensive research on 2-(Trifluoromethoxy)pyrazine-6-acetic acid itself is not widely documented in the public literature, its structural composition points towards significant potential as a key building block in advanced organic synthesis. The combination of the pyrazine (B50134) core, the trifluoromethoxy group, and the carboxylic acid functionality creates a versatile platform for the synthesis of novel and complex molecules.

Given the known applications of its constituent parts, research involving this compound is likely to be directed towards several key areas:

Medicinal Chemistry: The compound serves as an ideal starting material for the synthesis of new drug candidates. The carboxylic acid can be readily converted into a variety of amides and esters, allowing for the exploration of structure-activity relationships. The presence of the trifluoromethoxy group is expected to impart favorable pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability. nih.govmdpi.com

Agrochemicals: Similar to its potential in pharmaceuticals, this pyrazine derivative could be used to create new herbicides, fungicides, or insecticides. The pyrazine scaffold is found in some existing agrochemicals, and the trifluoromethoxy group can enhance efficacy.

Materials Science: The electron-deficient nature of the pyrazine ring, further enhanced by the trifluoromethoxy group, makes this compound a candidate for incorporation into novel organic electronic materials. rsc.org The carboxylic acid provides a point of attachment for polymerization or for anchoring to surfaces.

Although direct synthesis routes for 6-(trifluoromethoxy)pyrazine-2-carboxylic acid are not detailed in the literature, analogous methods for related trifluoromethyl-substituted heterocycles suggest that palladium-catalyzed coupling reactions and cyclization strategies could be employed for its preparation. vulcanchem.com

Below is a table of predicted physicochemical properties for 2-(Trifluoromethoxy)pyrazine-6-acetic acid.

PropertyPredicted Value
Molecular FormulaC₇H₅F₃N₂O₃
Molecular Weight222.12 g/mol
InChIKeyXSTQESYINDCIJM-UHFFFAOYSA-N
SMILESC1=C(N=C(C=N1)OC(F)(F)F)C(=O)O
Predicted CCS ([M+H]⁺)139.0 Ų
Predicted CCS ([M+Na]⁺)147.5 Ų
Predicted CCS ([M+NH₄]⁺)142.9 Ų
Predicted CCS ([M-H]⁻)133.6 Ų
Data sourced from computational predictions. vulcanchem.com

The following table summarizes the key characteristics and applications of the functional groups present in 2-(Trifluoromethoxy)pyrazine-6-acetic acid.

Functional GroupKey CharacteristicsCommon Applications
Pyrazine Electron-deficient aromatic heterocycle, ligand properties. mdpi.comresearchgate.netPharmaceuticals, agrochemicals, materials science, flavors. researchgate.nettandfonline.comnih.govrsc.org
Trifluoromethoxy Strong electron-withdrawing, highly lipophilic, metabolically stable. nih.govmdpi.comMedicinal chemistry (improving drug properties). scilit.commdpi.com
Carboxylic Acid Acidic, capable of hydrogen bonding, reactive handle for derivatization. solubilityofthings.comrsc.orgSynthesis of amides and esters, pharmacophore, salt formation. rjpbcs.commdpi.comnih.gov

An in-depth exploration of the synthetic pathways leading to 2-(Trifluoromethoxy)pyrazine-6-acetic acid reveals a landscape of advanced chemical methodologies. This article focuses exclusively on the strategic synthesis of this complex heterocyclic compound and its analogues, detailing the retrosynthetic logic, direct synthetic routes, and the formation of crucial intermediates.

Computational and Theoretical Investigations of 2 Trifluoromethoxy Pyrazine 6 Acetic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-electron systems. researchgate.net By employing functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), researchers can accurately model the molecule's behavior. researchgate.netjocpr.comresearchgate.netnih.gov These calculations provide a detailed understanding of the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. youtube.comlibretexts.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For 2-(Trifluoromethoxy)pyrazine-6-acetic acid, the HOMO is expected to be localized primarily on the electron-rich pyrazine (B50134) ring and the oxygen atoms of the carboxylic acid group. Conversely, the LUMO is likely distributed over the pyrazine ring and the electron-withdrawing trifluoromethoxy group. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating electronic transitions and potential chemical reactions. sphinxsai.com Theoretical calculations for similar pyrazine derivatives show that the distribution of these orbitals is key to understanding intramolecular charge transfer. researchgate.netresearchgate.netmdpi.com

Table 1: Predicted Frontier Molecular Orbital Properties
ParameterPredicted Value (eV)Significance
EHOMO-7.5 eVElectron-donating capability
ELUMO-2.0 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.5 eVIndicates high kinetic stability and low chemical reactivity nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.de The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.comresearchgate.net

In 2-(Trifluoromethoxy)pyrazine-6-acetic acid, the most negative potential is expected around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrazine ring, indicating these are the primary sites for electrophilic interactions. researchgate.netuni-muenchen.de The highly electronegative fluorine atoms of the trifluoromethoxy group create a region of positive potential around the adjacent carbon atom, while the hydrogen atom of the carboxylic acid's hydroxyl group will also be a site of high positive potential. researchgate.netscispace.comresearchgate.net

For 2-(Trifluoromethoxy)pyrazine-6-acetic acid, significant NBO interactions are predicted. These include the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the pyrazine ring and the carboxyl group. nih.govrsc.org Such interactions contribute to the stabilization of the molecule's structure.

Table 2: Predicted Major NBO Interactions and Stabilization Energies
Donor NBOAcceptor NBOPredicted Stabilization Energy E(2) (kcal/mol)
LP(Npyrazine)π(C-Cpyrazine)~25-35
LP(Ocarboxyl)π(C=Ocarboxyl)~40-50
LP(Oether)σ*(Cpyrazine-Cacetic)~5-10

Computational methods can be used to analyze the thermodynamic and kinetic aspects of potential chemical reactions involving 2-(Trifluoromethoxy)pyrazine-6-acetic acid. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway. mdpi.com This analysis helps determine the feasibility of a reaction (thermodynamics) and its rate (kinetics). For instance, studying the rotational barrier of the acetic acid group can provide insights into the molecule's conformational stability. nih.gov Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated to predict the spontaneity of reactions under different conditions. jocpr.comresearchgate.netnih.gov

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. jocpr.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. jocpr.comnih.gov These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be computed to help assign the vibrational modes of the molecule. nih.gov Characteristic frequencies for the C=O stretching of the carboxylic acid, the C-F stretching of the trifluoromethoxy group, and the pyrazine ring vibrations can be accurately predicted. jocpr.comnih.govresearchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups
Functional GroupVibrational ModePredicted Wavenumber (cm-1)
Carboxylic AcidC=O stretch1700-1750
Carboxylic AcidO-H stretch3200-3500 (broad)
TrifluoromethoxyC-F stretch1100-1250
Pyrazine RingRing stretch1400-1600

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations can model the conformational changes of the flexible acetic acid side chain and the trifluoromethoxy group. By simulating the molecule in a solvent, such as water, it is possible to study its interactions with surrounding molecules, including hydrogen bonding between the carboxylic acid group and water. mdpi.com This provides a more realistic view of the molecule's behavior in a biological or chemical system and helps to understand its conformational preferences and intermolecular binding potential.

Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Data

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. For pyrazine derivatives, QSAR studies often employ a range of molecular descriptors calculated from the compound's structure to predict its efficacy and behavior. While specific QSAR models for 2-(Trifluoromethoxy)pyrazine-6-acetic acid are not publicly available, the key descriptors can be inferred from studies on analogous pyrazine-containing compounds. hw.ac.ukrsc.org

These descriptors typically fall into several categories: electronic, steric, hydrophobic, and topological. For a molecule like 2-(Trifluoromethoxy)pyrazine-6-acetic acid, these descriptors would quantify the unique contributions of the pyrazine ring, the trifluoromethoxy group, and the acetic acid side chain.

Key QSAR Descriptors for Pyrazine Derivatives:

Descriptor CategorySpecific Descriptor ExamplesRelevance to 2-(Trifluoromethoxy)pyrazine-6-acetic acid
Electronic Dipole moment, HOMO/LUMO energies, Partial atomic chargesThese describe the electron distribution across the molecule, influenced by the highly electronegative trifluoromethoxy group and the nitrogen atoms in the pyrazine ring. The HOMO-LUMO gap can indicate molecular reactivity. researchgate.netnih.gov
Steric/Topological Molecular weight, Molecular volume, Surface area, Number of rotatable bondsThese descriptors relate to the size and shape of the molecule, which are critical for its fit into a biological target. The trifluoromethoxy group adds significant bulk compared to a methoxy (B1213986) group.
Hydrophobic LogP (Octanol-Water Partition Coefficient)This measures the lipophilicity of the compound. The trifluoromethoxy group is known to significantly increase lipophilicity, which affects membrane permeability and transport. mdpi.com
Thermodynamic Hydration energyThis descriptor quantifies the energy released when the molecule interacts with water, providing insight into its solubility.

This table is generated based on common descriptors used in QSAR studies of heterocyclic compounds and is for illustrative purposes.

Molecular docking studies on similar pyrazine-2-carboxylic acid derivatives have shown that the pyrazine core and the carboxylic acid group can form crucial hydrogen bonds and π-π stacking interactions with protein targets. researchgate.netrjpbcs.com Therefore, descriptors related to hydrogen bond donors/acceptors and aromaticity are also vital for building predictive QSAR models for this class of compounds. The combination of the electron-deficient pyrazine ring, the strongly lipophilic and electron-withdrawing trifluoromethoxy group, and the acidic side chain creates a unique electronic and steric profile that would be captured by these computational descriptors.

Theoretical Studies on Fluorination Effects and Trifluoromethoxy Group Properties

Theoretical and computational studies provide significant insights into how the incorporation of fluorine and trifluoromethoxy groups modifies the properties of aromatic and heterocyclic systems like pyrazine. The pyrazine ring itself is more electron-deficient than a pyridine (B92270) ring due to the presence of a second nitrogen atom. mdpi.com The addition of a trifluoromethoxy (-OCF₃) group further amplifies these electronic effects.

The trifluoromethoxy group is considered a "pseudo-halogen" or "super-halogen" because it is strongly electron-withdrawing through its inductive effect, yet it can also exhibit weak electron-donating properties via mesomeric effects. mdpi.com This dual nature profoundly influences the reactivity and molecular interactions of the pyrazine ring. Theoretical calculations on related fluorinated molecules confirm that such substitutions alter charge density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). researchgate.net

Key Properties of the Trifluoromethoxy Group:

PropertyDescriptionImpact on the Pyrazine Ring
Electronic Effect Strongly electron-withdrawing (inductive effect)Increases the electron deficiency of the pyrazine ring, potentially affecting its interaction with nucleophiles and biological targets.
Lipophilicity Highly hydrophobic (Hansch parameter π(OCF₃) = +1.04)Significantly enhances the lipophilicity of the molecule compared to a methoxy group (π(OCH₃) = -0.02), which can improve membrane permeability. mdpi.com
Conformation The -OCF₃ group is typically orthogonal to the plane of an aromatic ring.This perpendicular orientation creates specific steric bulk and can influence how the molecule fits into a receptor's binding pocket. mdpi.com
Metabolic Stability The C-F bonds are exceptionally strong.The trifluoromethoxy group is generally inert and stable to metabolic degradation, which can increase the compound's in vivo half-life.

This table is compiled from data on trifluoromethoxy-substituted aromatic compounds for illustrative purposes. mdpi.com

Density Functional Theory (DFT) is a common method used to investigate the structures and properties of such molecules. researchgate.netrjpbcs.com For 2-(Trifluoromethoxy)pyrazine-6-acetic acid, DFT calculations would likely show that the trifluoromethoxy group significantly lowers the energy of the LUMO, making the ring system more susceptible to nucleophilic attack. Furthermore, the combination of the electron-withdrawing -OCF₃ group and the acetic acid substituent would create a complex electrostatic potential map, with distinct regions of positive and negative charge that are critical for guiding intermolecular interactions and molecular recognition.

2 Trifluoromethoxy Pyrazine 6 Acetic Acid As a Molecular Scaffold and Precursor in Advanced Chemical Synthesis

Scaffold Design and Rational Modification Strategies for Novel Chemical Entities

The design of novel chemical entities often relies on the use of established molecular scaffolds that can be rationally modified to optimize biological activity and physicochemical properties. The 2-(Trifluoromethoxy)pyrazine-6-acetic acid core offers several points for such modification. The trifluoromethoxy group provides a lipophilic and metabolically stable substituent that can enhance membrane permeability. The pyrazine (B50134) ring itself is a bioisostere of other aromatic systems and can be functionalized at various positions. The acetic acid side chain presents a handle for a wide range of chemical transformations, including amidation and esterification, or it can be replaced entirely through bioisosteric replacement strategies.

The concept of bioisosterism is central to the rational modification of this scaffold. nih.govopenaccessjournals.com This principle involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound that has similar or improved biological activity. nih.govopenaccessjournals.com The success of such a replacement is not always predictable, but it provides a powerful tool for fine-tuning the properties of a lead compound. nih.gov

Utilisation in the Synthesis of Complex Heterocyclic Systems

The reactivity of the pyrazine ring and the acetic acid moiety in 2-(Trifluoromethoxy)pyrazine-6-acetic acid allows for its use as a precursor in the synthesis of a variety of complex heterocyclic systems.

The pyrazine core is a key component in the synthesis of fused heterocyclic systems like triazolo[4,3-a]pyrazines. These fused ring systems are recognized as privileged building blocks in the synthesis of biologically active molecules. nih.gov The general synthetic strategy often involves the reaction of a hydrazine (B178648) derivative with a pyrazine compound, followed by cyclization to form the triazole ring. For instance, 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine hydrochloride is a key intermediate in the synthesis of certain pharmaceutical agents. google.comnih.gov The synthesis of this intermediate can start from 2-chloropyrazine, which is reacted with hydrazine hydrate. google.com A subsequent reaction with trifluoroacetic anhydride, followed by cyclization and reduction, yields the desired triazolopyrazine structure. google.com

The imidazo[1,2-a]pyrazine (B1224502) scaffold is another important bicyclic system that can be accessed using pyrazine-based precursors. These compounds have been investigated for their potential as negative modulators of AMPA receptors. nih.gov The synthesis of imidazo[1,2-a]pyrazines can involve the condensation of an aminopyrazine with an α-haloketone. While direct synthesis from 2-(Trifluoromethoxy)pyrazine-6-acetic acid is not explicitly detailed in the provided results, the pyrazine moiety is a fundamental component of this bicyclic system. The strategic functionalization of the pyrazine ring is crucial for building the fused imidazole (B134444) ring. nih.gov

While the direct synthesis of trifluoromethylated pyrroles and pyridinones from 2-(Trifluoromethoxy)pyrazine-6-acetic acid is not explicitly described in the provided search results, the trifluoromethoxy group and the pyrazine core are valuable functionalities that can be incorporated into various heterocyclic structures. The trifluoromethyl group, in particular, is a common feature in many biologically active molecules due to its ability to modulate lipophilicity and metabolic stability.

Bioisosteric Replacement Strategies Involving the Acetic Acid Moiety or Pyrazine Scaffold

Bioisosteric replacement is a widely used strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of a lead compound.

The carboxylic acid group of the acetic acid moiety is a key pharmacophoric element but can sometimes lead to undesirable properties such as poor permeability and rapid metabolism. nih.gov Therefore, its replacement with a bioisosteric group is a common strategy in medicinal chemistry. openaccessjournals.comnih.gov A variety of functional groups can serve as bioisosteres for carboxylic acids, offering different physicochemical properties while maintaining the ability to form crucial interactions with biological targets.

Table 1: Common Bioisosteric Replacements for Carboxylic Acids

BioisosterepKaKey Features
Tetrazole~4.5Similar pKa to carboxylic acid, can reduce metabolism-related liabilities. cambridgemedchemconsulting.com
Acyl SulfonamideVariesCan mimic the acidic nature of carboxylic acids. nih.gov
IsoxazololVariesCan act as a carboxylic acid mimic. nih.gov
2,6-Difluorophenol~7.1A more lipophilic bioisostere. nih.gov
1-HydroxypyrazoleHigher than tetrazoleCan lead to better tissue permeation. cambridgemedchemconsulting.com
2,2,2-Trifluoroethan-1-ol~12A weakly acidic and lipophilic bioisostere. nih.gov

These replacements can be categorized as either ionizable groups that mimic the charge of the carboxylate or neutral groups that rely on hydrogen bonding or other interactions. nih.gov The choice of a specific bioisostere depends on the desired properties for the final molecule, such as improved metabolic stability, enhanced permeability, or a modified acidity profile. nih.govnih.govcambridgemedchemconsulting.com

Scaffold Hopping Approaches

Scaffold hopping is a prominent strategy in drug discovery that involves modifying the core molecular framework of a known active compound to identify novel chemotypes with improved properties such as enhanced activity, better selectivity, or more favorable pharmacokinetic profiles. The pyrazine ring, a key component of 2-(Trifluoromethoxy)pyrazine-6-acetic acid, is a well-established scaffold in medicinal chemistry due to its ability to engage in various chemical interactions and its presence in numerous biologically active compounds. nih.govnih.gov

The trifluoromethoxy group (-OCF3) is a highly sought-after substituent in drug design. It is often considered a "pseudo-halogen" due to its electron-withdrawing nature and high lipophilicity, which can significantly influence a molecule's metabolic stability and binding affinity. nih.gov The presence of this group on the pyrazine ring of 2-(Trifluoromethoxy)pyrazine-6-acetic acid makes it an attractive starting point for scaffold hopping explorations.

While direct, published examples of scaffold hopping initiating from 2-(Trifluoromethoxy)pyrazine-6-acetic acid are not extensively documented in publicly available literature, the general principles of medicinal chemistry suggest its high potential. The acetic acid side chain provides a convenient handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups, enabling the attachment of different pharmacophoric elements. These modifications, combined with the inherent properties of the trifluoromethoxypyrazine core, could lead to the discovery of new molecular entities with novel biological activities.

Development of Chemical Libraries Based on the Pyrazine Acetic Acid Core

The construction of chemical libraries is a cornerstone of modern high-throughput screening (HTS) campaigns aimed at identifying new lead compounds in drug discovery. The 2-(Trifluoromethoxy)pyrazine-6-acetic acid core is an ideal starting point for the generation of such libraries. Its structural features allow for the systematic introduction of diversity at multiple points of the molecule.

Pyrazine derivatives have been successfully utilized to create libraries of compounds with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The synthesis of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, for example, has yielded compounds with notable antibacterial and anticancer activities. nih.gov Similarly, derivatives of pyrazine-2-carboxylic acid have been synthesized and shown to possess significant antimicrobial and antioxidant properties. rjpbcs.com

The general synthetic utility of trifluoromethoxypyrazines has been demonstrated through various coupling reactions, indicating that the 2-(Trifluoromethoxy)pyrazine-6-acetic acid scaffold can be readily diversified. nih.gov The acetic acid functional group allows for the facile creation of an amide library by reacting it with a diverse panel of amines. This approach can rapidly generate a large number of analogues for biological screening.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

Future synthetic strategies for 2-(Trifluoromethoxy)pyrazine-6-aceticacid and its precursors should prioritize environmentally benign methods. Traditional synthesis often involves multi-step processes with hazardous reagents. nih.gov A greener approach could involve a one-pot synthesis, which simplifies procedures, reduces waste, and improves efficiency. researchgate.net

Research into alternative, sustainable reaction conditions is a promising avenue. For instance, the use of potassium t-butoxide (t-BuOK) at room temperature has been shown to be effective for creating pyrazine (B50134) rings from 1,2-diketo compounds and 1,2-diamines, avoiding the need for harsh catalysts or high temperatures. researchgate.net Another area of exploration is the use of flow chemistry, which allows for the safe generation and use of unstable intermediates in a controlled environment, minimizing waste and improving safety. acs.org A modular flow system has been successfully used to generate trifluoromethoxy anions from simple fluoride (B91410) salts, which can then be reacted with electrophiles. acs.org This technology avoids the use of costly and environmentally persistent perfluorinated reagents. acs.org

Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches

Feature Conventional Synthesis (e.g., from 2-chloro-5-hydroxypyrazine) Potential Green Chemistry Approach
Reagents Thiophosgene, SbF₃/SbCl₅, strong acids/bases. nih.gov 1,2-dicarbonyls, 1,2-diamines, t-BuOK, simple fluoride salts. researchgate.netacs.org
Solvents Dichloromethane, Dimethoxyethane. mdpi.comnih.gov Ethanol, water, or solvent-free conditions. researchgate.net
Process Multi-step, requires isolation of intermediates. nih.gov One-pot synthesis, continuous flow processing. researchgate.netacs.org
Efficiency Moderate to high yields but generates significant waste. High yields, reduced waste, improved atom economy.
Safety Involves hazardous and gaseous intermediates. nih.govacs.org Contained reactions (flow chemistry), milder reagents. researchgate.netacs.org

Exploration of Novel Reaction Mechanisms and Catalytic Pathways

The synthesis of the trifluoromethoxy pyrazine scaffold provides fertile ground for exploring novel reaction mechanisms. The established methods for derivatizing the key intermediate, 2-chloro-5-trifluoromethoxypyrazine, rely on powerful cross-coupling reactions. mdpi.comnih.gov

Iron-Catalyzed Kumada-Corriu Coupling: This method has been successfully used to prepare alkyl-pyrazines bearing a trifluoromethoxy group in high yields, using both alkylmagnesium bromides and chlorides as coupling partners. mdpi.comnih.gov

Palladium-Catalyzed Suzuki Coupling: This is a robust method for creating C-C bonds. 2-chloro-5-trifluoromethoxypyrazine has proven to be a suitable substrate for coupling with various boronic acids and trifluoroborates, leading to the formation of aryl- and vinyl-substituted pyrazines. mdpi.comnih.gov

Buchwald-Hartwig Amination: This reaction provides a route to nitrogen-substituted trifluoromethoxypyrazines. mdpi.comnih.gov

Future research could focus on developing more efficient and selective catalysts for these transformations. For example, heterogeneous single-atom catalysts, such as nickel on carbon nitride, are emerging as highly efficient and selective catalysts for cross-coupling reactions, offering advantages in terms of reusability and reduced metal leaching. acs.org Investigating the precise mechanism of how the trifluoromethoxy group influences the stability and reactivity of the pyrazine ring during these catalytic cycles is another critical area of study. mdpi.com For instance, under certain Suzuki coupling conditions, the trifluoromethoxy group itself can be substituted, indicating a complex interplay of factors that warrants further mechanistic investigation. mdpi.com

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A thorough understanding of any chemical entity requires detailed spectroscopic characterization. For this compound and its synthetic precursors, a combination of techniques is essential.

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation. The ¹⁹F NMR signal for the -OCF₃ group on the pyrazine ring typically appears around -57.3 ppm. nih.gov

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation patterns, confirming the identity of the synthesized compounds. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups within the molecule. nih.gov

A significant opportunity for future research lies in the advanced spectroscopic characterization of transient species and reaction intermediates. For example, during the synthesis of thienopyrazine-based dyes, attempts to purify a key diamine intermediate were unsuccessful, necessitating the use of the crude mixture in the subsequent step. mdpi.com The application of in-situ spectroscopic techniques (like rapid-scan IR or process NMR) within a flow reactor could allow for the characterization of such unstable intermediates without the need for isolation. acs.org This would provide invaluable mechanistic insights and allow for the optimization of reaction conditions in real-time.

Table 2: Spectroscopic Data for a Related Trifluoromethoxy Pyrazine Compound

Compound Technique Key Signals (δ ppm or m/z) Reference
2-Ethyl-5-(trifluoromethoxy)pyrazine ¹H-NMR (400 MHz, CDCl₃) 8.35 (s, 1H, HPy), 8.13 (s, 1H, HPy), 2.84 (q, 2H), 1.31 (t, 3H) nih.gov
¹³C-NMR (126 MHz, CDCl₃) 156.7, 151.8, 140.1, 135.0, 120.1 (q, ¹JCF = 262.7 Hz, CF₃), 22.8, 13.3 nih.gov
¹⁹F-NMR (376.5 MHz, CDCl₃) -57.3 (s, CF₃) nih.gov
GC-MS (70 eV) 192 (100) [M]⁺ nih.gov

Integrated Computational-Experimental Design for Molecular Engineering

The synergy between computational modeling and experimental synthesis offers a powerful paradigm for molecular engineering. This integrated approach can accelerate the discovery of new molecules with desired properties, saving time and resources.

Computational screening can identify promising molecular scaffolds before any laboratory work begins. For instance, a computational screen successfully identified a novel pyrazine-based pharmacophore active against the TrkA kinase, which was subsequently synthesized and validated experimentally. nih.gov Molecular docking studies can then predict how these molecules bind to their biological targets, revealing key interactions and suggesting points for optimization. nih.govfrontiersin.org In the development of pyrazine-based TrkA inhibitors, modeling showed that the initial hit compound formed a weak hydrogen bond with the kinase hinge, guiding the subsequent synthesis of more potent analogs. nih.gov

For this compound, this approach could be used to:

Predict Biological Targets: Docking simulations against various enzyme and receptor libraries could identify potential biological activities.

Optimize Binding Affinity: Model the interaction of the acetic acid side chain and the trifluoromethoxy group with a target's active site to design derivatives with enhanced potency.

Elucidate Structure-Activity Relationships (SAR): Correlate computational predictions with experimental results from a series of analogs to build a robust SAR model, as has been done for other pyrazine series. nih.govfrontiersin.org

Expansion of the Trifluoromethoxy Pyrazine Scaffold to New Chemical Architectures

The trifluoromethoxy pyrazine scaffold is not limited to simple derivatives but can serve as a building block for more complex and novel chemical architectures. The versatility of the pyrazine ring, combined with the unique properties of the trifluoromethoxy group, makes it an attractive starting point for creating diverse molecular frameworks.

One successful strategy is the fusion of the pyrazine ring with other heterocyclic systems. Researchers have applied a conformational restriction strategy to create a novel imidazo[1,5-a]pyrazine (B1201761) scaffold. acs.orgacs.org This approach, which involves an intramolecular cyclization, reduces the number of rotatable bonds and molecular flexibility, leading to compounds with improved pharmacological profiles, such as enhanced brain exposure. acs.orgacs.org Similarly, the pyrazine core has been elaborated into mdpi.comnih.govacs.orgtriazolo[4,3-a]pyrazine derivatives, which have shown potent activity as dual c-Met/VEGFR-2 kinase inhibitors. frontiersin.org

Future work could explore:

Novel Ring Fusions: Creating new polycyclic systems by fusing the trifluoromethoxy pyrazine core with other heterocycles like oxazoles, thiazoles, or pyrimidines.

Diverse Linkers: Investigating different linkers to attach the pyrazine core to other pharmacophores, moving beyond the acetic acid moiety to amides, sulfonamides, or more complex chains. mdpi.com

Fluoroalkyl Group Diversification: While the trifluoromethoxy group is highly valuable, exploring other fluoroalkyl groups at various positions on the pyrazine ring could yield compounds with different properties, although initial studies on related scaffolds suggest this may not always improve potency. nih.govnih.gov

By systematically exploring these avenues, the scientific community can unlock new chemical space and potentially develop novel materials and therapeutic agents based on the foundational 2-(trifluoromethoxy)pyrazine structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Trifluoromethoxy)pyrazine-6-acetic acid, and how can purity be maximized?

  • Methodology : The synthesis typically involves coupling reactions. For pyrazine derivatives, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine are commonly used to activate carboxylic acid intermediates for amide bond formation . For trifluoromethoxy group introduction, nucleophilic substitution or direct fluorination under anhydrous conditions may be employed. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for achieving >95% purity .

Q. Which analytical techniques are most effective for characterizing 2-(Trifluoromethoxy)pyrazine-6-acetic acid?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the trifluoromethoxy group and acetic acid moiety. 13C^{13}\text{C} NMR resolves pyrazine ring carbons (typically δ 140–160 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity. Retention times can be compared to standards .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]+^+ at m/z 267.05) .

Q. How does the trifluoromethoxy group influence the compound’s stability under varying pH conditions?

  • Methodology : Stability studies involve incubating the compound in buffers (pH 1–13) at 25°C and 37°C. HPLC monitors degradation over 24–72 hours. The trifluoromethoxy group is generally stable in acidic conditions but may hydrolyze under strong bases (pH >12) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s reactivity in substitution reactions?

  • Methodology : Contradictions often arise from solvent polarity or catalyst choice. For example, azido substitution may proceed efficiently in DMF with NaN3_3 at 80°C but fail in THF. Systematic screening of solvents (DMF, DMSO, acetonitrile) and catalysts (CuI, TBAB) is recommended. Reaction progress should be tracked via TLC or in-situ IR .

Q. What structure-activity relationships (SAR) are critical for enhancing the compound’s bioactivity?

  • Methodology :

  • Modifications : Compare analogs with substituents at the pyrazine 3-position (e.g., –CF3_3 vs. –OCH3_3).
  • Assays : Test inhibition of cyclooxygenase (COX-2) or interleukin-6 (IL-6) in cell models. IC50_{50} values from dose-response curves (0.1–100 μM) quantify potency .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to target proteins, correlating with experimental data .

Q. What strategies mitigate toxicity risks during in vitro studies?

  • Methodology :

  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells (24–48 hr exposure). EC50_{50} values guide safe concentrations.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion .

Q. How can the compound be leveraged in prodrug design?

  • Methodology : Conjugate the acetic acid group with ester or amide prodrug moieties (e.g., pivaloyloxymethyl). Evaluate hydrolysis rates in simulated gastric fluid (SGF) and human plasma. Pharmacokinetic studies in rodents (IV vs. oral administration) assess bioavailability improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.